N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide
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Overview
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C23H25N7O3 and its molecular weight is 447.499. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Heterocyclic compounds similar to the given structure, such as pyrazole derivatives, have been synthesized and characterized, revealing insights into their molecular structure and properties. These compounds have been analyzed using techniques like FT-IR, UV–visible spectroscopy, proton NMR, mass spectroscopy, and X-ray crystallography, which provide detailed information on their molecular frameworks and potential for various applications (Titi et al., 2020).
Antimicrobial Activity
- Several studies have focused on the antimicrobial properties of compounds structurally related to the specified molecule. For instance, novel dihydropyrimidines were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis, highlighting the potential of these compounds as antitubercular agents (Trivedi et al., 2010). Furthermore, novel pyrazole derivatives have shown significant antimicrobial activity, suggesting their potential as antimicrobial agents (Hafez et al., 2016).
Anticancer Activity
- Research on pyrazolopyrimidinyl derivatives and related compounds has unveiled their potential as anticancer agents. These studies involve the synthesis and biological evaluation of various derivatives, revealing their efficacy against different cancer cell lines, and providing a foundation for the development of new anticancer therapeutics (Rahmouni et al., 2016).
Antiviral and Enzyme Inhibition
- Certain derivatives related to the given compound have been identified as potent inhibitors of specific enzymes, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis. This inhibition activity is linked to antiviral properties, offering a pathway for the development of new antiviral drugs (Munier-Lehmann et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Indole derivatives are known to interact with a variety of biochemical pathways, influencing processes such as inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities exhibited by indole derivatives , it’s possible that this compound could have similar effects.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[5-methyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-13(2)18-11-20(31)28-23(26-18)30-19(10-14(3)29-30)27-22(33)21(32)24-9-8-15-12-25-17-7-5-4-6-16(15)17/h4-7,10-13,25H,8-9H2,1-3H3,(H,24,32)(H,27,33)(H,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNNFTIHMLHYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C4=NC(=CC(=O)N4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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